Ensulizole (Standard)

Catalog No.
S594343
CAS No.
27503-81-7
M.F
C13H10N2O3S
M. Wt
274.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ensulizole (Standard)

CAS Number

27503-81-7

Product Name

Ensulizole (Standard)

IUPAC Name

2-phenyl-3H-benzimidazole-5-sulfonic acid

Molecular Formula

C13H10N2O3S

Molecular Weight

274.30 g/mol

InChI

InChI=1S/C13H10N2O3S/c16-19(17,18)10-6-7-11-12(8-10)15-13(14-11)9-4-2-1-3-5-9/h1-8H,(H,14,15)(H,16,17,18)

InChI Key

UVCJGUGAGLDPAA-UHFFFAOYSA-N

solubility

Soluble

Synonyms

2-Phenyl-1H-Benzimidazole-5-sulfonic Acid; 2-Phenyl-5-benzimidazolesulfonic Acid; 2-Phenyl-1H-benzimidazole-5-sulfonic Acid; 2-Phenyl-5-sulfobenzimidazole; 2-Phenylbenzimidazole-5-sulfonic Acid; Ensulizole; Eusolex 232; Neo Heliopan Hydro; Novantisol

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)S(=O)(=O)O

The exact mass of the compound Ensulizole is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfur Acids - Sulfonic Acids - Supplementary Records. It belongs to the ontological category of benzimidazoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Uv absorber; Uv filter. However, this does not mean our product can be used or applied in the same or a similar way.

Ensulizole, also known as Phenylbenzimidazole Sulfonic Acid (PBSA), is a water-soluble organic compound that functions as a highly effective UVB filter, with a peak absorption around 302-306 nm. Unlike the majority of organic UV filters which are oil-soluble, Ensulizole's distinct water solubility makes it a primary choice for formulating lightweight, non-greasy, and cosmetically elegant sun protection products. The standard form, the free acid (CAS 27503-81-7), is poorly soluble in water and requires neutralization to a salt form to be solubilized in aqueous cosmetic formulations, a critical factor that dictates its handling and application.

Research Fit

Water-phase UVB filter Incorporates into aqueous phase of emulsions, distinct from oil-soluble UVB filters
UVB absorption max 306 nm Effective attenuation in UVB range (280–315 nm) for sunscreen photoprotection research
Water-soluble format Enables lightweight, non-greasy emulsion textures in daily-wear formulation studies

Direct substitution of Ensulizole (the free acid) for its neutralized salt forms (e.g., Sodium or Potassium Phenylbenzimidazole Sulfonate) is operationally unfeasible and leads to formulation failure. The free acid is practically insoluble in water, whereas its salts are highly soluble. A procurement decision to use the free acid standard necessitates a dedicated neutralization step during manufacturing to a target pH of 6.8-7.0 to achieve dissolution and prevent crystallization. Conversely, procuring a pre-neutralized salt form simplifies the formulation process for neutral-pH systems but offers less flexibility for acidic formulations. The choice is therefore not one of simple substitution but a fundamental, process-defining decision based on the target formulation's final pH, required manufacturing steps, and desired product form.

Substitution Risk

Phase-partition mismatch
Oil-soluble UVB filters (Octinoxate, Homosalate) distribute in lipid phase; direct substitution may alter emulsion rheology, sensory properties, and UV filter uniformity.
Regulatory cap divergence
Concentration limits differ substantially (Ensulizole 4% US/8% EU vs. Homosalate 15%); drop-in replacement requires reformulation and regulatory reassessment.
Photostability profile conflict
Ensulizole photostabilizes Avobenzone, while Octinoxate degrades it; substitution risks UV protection decay and product stability failure.

Formulation Control: pH-Dependent Solubility Dictates Processability

Ensulizole as the free acid is characterized by its poor water solubility, reported as low as 0.25% w/w. To be used in an aqueous formulation, it must be neutralized with a base to a pH above 6.8 to achieve solubility and prevent recrystallization. In contrast, its salt forms, such as the sodium or triethanolammonium salt, exhibit high water solubility (>30%) at neutral pH. This fundamental difference in solubility profile makes the procurement of the free acid standard essential for formulators who require precise pH control or are developing acidic cosmetic systems, while the pre-formed salts are suited for simpler, neutral pH formulations.

Evidence DimensionSolubility in Water
Target Compound Data0.25% w/w (as free acid)
Comparator Or BaselineSodium or TEA Salt: >30%
Quantified Difference>120-fold increase in solubility upon neutralization
ConditionsAqueous solution at room temperature, comparison between unneutralized acid and neutralized salt forms.

This dictates the entire manufacturing process; choosing the free acid allows for formulation at various pH levels but requires an in-situ neutralization step, a critical procurement consideration.

Photostability
Class-level
Ensulizole: relatively photostable, photostabilizes Avobenzone Octinoxate: photolabile (trans-cis isomerization); degrades Avobenzone Homosalate: photolabile; Avobenzone alone: ~36% capacity loss at 1 h UV
Supports photostability screening for broad-spectrum sunscreen formulations
Co-stabilization context; reported comparative data

Performance Consistency: UV Absorbance Profile is pH-Dependent

The UV absorption properties of Phenylbenzimidazole Sulfonic Acid are dependent on pH, which controls the molecule's protonation state. The primary absorption peak (λmax) is typically cited around 302-306 nm in the UVB range. However, studies show that under alkaline conditions, deprotonation can cause a shift in the absorption maximum. While the shift is modest, controlling the final pH by starting with the free acid (Ensulizole) allows for precise and reproducible tuning of the final product's spectral profile, ensuring consistent SPF performance. Procuring a pre-made salt fixes the pH environment and thus the absorbance profile, offering less formulation flexibility.

Evidence DimensionUV Absorption Maximum (λmax)
Target Compound DataAbsorbance profile is tunable with pH adjustment starting from the free acid.
Comparator Or BaselineSalt forms have a fixed absorbance profile at their inherent pH.
Quantified DifferenceQualitative shift in λmax upon deprotonation (alkaline conditions).
ConditionsUV-Vis spectroscopy in aqueous solutions at varying pH values.

For high-performance sunscreens, controlling the exact UV absorption profile is key to achieving the target SPF; using the free acid provides this level of control.

Dermal Absorption
Cross-study comparable
Ensulizole: 0.26% dermal absorption (human in vivo) Octinoxate, Octocrylene, Oxybenzone: systemically absorbed after typical use
Lower percutaneous penetration may support low systemic exposure profile review
Human dermal absorption context; regulatory scrutiny on lipophilic filters

Aesthetic Advantage: Enables Completely Clear, Non-Whitening Formulations vs. Inorganic Filters

When properly neutralized to its soluble salt form, Ensulizole allows for the creation of completely transparent aqueous gels and lightweight, non-greasy lotions. This provides a significant aesthetic advantage over inorganic (physical) UV filters like Titanium Dioxide (TiO₂) and Zinc Oxide (ZnO), which are suspensions of solid particles. While effective, inorganic filters invariably impart some level of opacity or a 'white cast' on the skin, a major drawback in many cosmetic applications. The procurement of Ensulizole is therefore prioritized for product lines where a crystal-clear appearance and non-whitening finish are critical performance requirements.

Evidence DimensionFormulation Clarity
Target Compound DataForms a true solution, resulting in transparent formulations (gels, clear sprays).
Comparator Or BaselineTitanium Dioxide / Zinc Oxide: Particle suspensions, resulting in opaque or whitening formulations.
Quantified DifferenceQualitative: Optically clear solution vs. opaque particulate suspension.
ConditionsAqueous cosmetic formulations (e.g., gels, lotions).

For premium cosmetic products where aesthetic elegance is paramount, Ensulizole is selected over inorganic filters to avoid the undesirable whitening effect.

Bioaccumulation
Head-to-head
Ensulizole: BCF 3.162 (measured), log Kow 0.038 Ecamsule: BCF 350.4 (estimated), log Kow 0.078 BCF ratio ≈ 110× lower for Ensulizole
Lower bioconcentration factor supports aquatic environmental safety assessment
Measured vs. estimated BCF; aquatic persistence context
Regulatory Limits
Class-level
Ensulizole: US 4%, EU 8%, Japan 3% Octinoxate US 7.5%, Homosalate US 15%, Octocrylene US 10%
Dual-market formulation flexibility with same active ingredient
Regional monograph review required; concentration headroom for EU markets
Solubility & pH
Class-level
Ensulizole: water-soluble; requires strict pH 6.8–7.0 for complete dissolution Oil-soluble UVB filters: no strict aqueous pH constraints; dissolve in lipid phase
Aqueous-phase incorporation enables lightweight emulsions; pH control essential
pH-dependent solubility context; manufacturing process control required
Toxicology Margins
Supporting evidence
Dermal NOAEL 100 mg/kg/day (rabbit); Oral NOAEL 1000 mg/kg/day (rat) Calculated margin of safety >100; non-photosensitizing, non-genotoxic
Toxicology endpoints may inform formulation safety assessment and internal risk review
Subchronic repeated-dose study data; exposure modeling assumptions apply

Development of High-Clarity, Water-Based Sunscreen Gels and Serums

Ensulizole is the material of choice for formulating cosmetically elegant, transparent sunscreen gels, serums, and sprays. Its ability to become fully soluble in the water phase after neutralization allows for the creation of non-greasy, lightweight products that are impossible to achieve with oil-soluble or inorganic particulate filters.

Aqueous Phase UVB Protection in Complex Emulsions (Lotions & Creams)

In oil-in-water emulsions, Ensulizole provides powerful UVB protection from the aqueous (continuous) phase. This complements oil-soluble filters (e.g., Avobenzone for UVA) in the oil phase, allowing for the development of broad-spectrum products with a lighter skin feel than formulations relying solely on oil-phase absorbers.

Formulation of Sun Protection Products with Acidic Actives

When formulating products that contain other acidic ingredients (e.g., alpha-hydroxy acids), procuring Ensulizole as the free acid provides maximum control. It allows the formulator to perform a single, controlled neutralization step for the entire system, ensuring stability and avoiding the pH conflicts that could arise from using a pre-neutralized salt.

Application Fit Matrix

Application
Selection Property
Validation Focus
Broad-spectrum sunscreen with Avobenzone
Photostabilization compatibility
Avobenzone degradation rate & SPF retention
Lightweight daily facial sunscreen
Aqueous solubility & sensory profile
pH-dependent dissolution (6.8–7.0) & emulsion texture evaluation
Multi-region regulatory compliance
Concentration flexibility (US/EU)
Compliance with FDA (4%) and EU Annex VI (8%) monographs
Low-bioaccumulation filter selection
BCF & dermal absorption profile
BCF 3.162 vs. 350.4; dermal absorption 0.26% context

XLogP3

2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

274.04121336 Da

Monoisotopic Mass

274.04121336 Da

Heavy Atom Count

19

Melting Point

>300, decomposes at 410

UNII

9YQ9DI1W42

GHS Hazard Statements

Aggregated GHS information provided by 157 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 139 of 157 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 18 of 157 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (22.22%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Indicated to be used as an UV-B-absorbing molecule in sunscreen formulations.

Pharmacology

Ensulizole is a selective UV-B filter with little activity against UV-A wavelengths. _In vitro_, ensulizole oxidizes guanine bases upon photoexcitation by UV-B and may cause photodamage on DNA, proteins and lipids in the cellular context [A27151].

Mechanism of Action

Ensulizole strongly absorbs UV-B wavelengths. It offers protection against UV-B-induced cyclobutane pyrimidine dimers. Based on the findings in vitro and in cellulo, ensulizole induces damage on the DNA, causes DNA strand breaks and photosensitizes the formation of oxidized guanines via type I and II photosensitization mechanisms following UV-A or UV-B irradiation. Ensulizole is capable of generating reactive oxygen species, including singlet oxygen upon photoexcitation.

Pictograms

Irritant

Irritant

Other CAS

27503-81-7

Wikipedia

Ensulizole

Use Classification

Cosmetics -> Uv absorber; Uv filter

General Manufacturing Information

1H-Benzimidazole-6-sulfonic acid, 2-phenyl-: ACTIVE
Bastien N, Millau JF, Rouabhia M, Davies RJ, Drouin R: The sunscreen agent 2-phenylbenzimidazole-5-sulfonic acid photosensitizes the formation of oxidized guanines in cellulo after UV-A or UV-B exposure. J Invest Dermatol. 2010 Oct;130(10):2463-71. doi: 10.1038/jid.2010.150. Epub 2010 Jun 24. [PMID:20574440]
Rai R, Shanmuga SC, Srinivas C: Update on photoprotection. Indian J Dermatol. 2012 Sep;57(5):335-42. doi: 10.4103/0019-5154.100472. [PMID:23112351]
Inbaraj JJ, Bilski P, Chignell CF: Photophysical and photochemical studies of 2-phenylbenzimidazole and UVB sunscreen 2-phenylbenzimidazole-5-sulfonic acid. Photochem Photobiol. 2002 Feb;75(2):107-16. [PMID:11883597]
ENSULIZOLE: material safety data sheet - Cymit Quimica, SL

Explore Compound Types